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molecular formula C7H4ClFO2 B2948997 5-Chloro-4-fluoro-2-hydroxybenzaldehyde CAS No. 264879-16-5

5-Chloro-4-fluoro-2-hydroxybenzaldehyde

Cat. No. B2948997
M. Wt: 174.56
InChI Key: FNSUKVJZMKQSNJ-UHFFFAOYSA-N
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Patent
US07138411B2

Procedure details

4-Chloro-3-fluorophenol (Avocado product #16029) was converted to the salicylaldehyde via a method similar to that described in Example 2, Step 1: mp 102.7–103.7° C. 1H NMR (CDCl3/300 MHz) 11.22 (d, 1H, J=1.6 Hz), 9.80 (s, 1H), 7.63 (d, 1H, J=7.9 Hz), 6.77 (d, 1H, J=10.3 Hz). 19F NMR (CDCl3/282 MHz) −100.3 (t).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].C(=O)C1[C:12](=CC=CC=1)[OH:13]>>[Cl:1][C:2]1[CH:7]=[C:6]([CH:12]=[O:13])[C:5]([OH:8])=[CH:4][C:3]=1[F:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C(C=O)=C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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